4-Phenylcyclohexene
Overview
Description
4-Phenylcyclohexene, also known as this compound, is a useful research compound. Its molecular formula is C12H14 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Mechanism of Action
- It’s important to note that 4-PCH is an unintentional byproduct of the manufacturing of styrene butadiene latex used in some carpet backings and cushioning materials .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
4-Phenylcyclohexene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in oxidative stress pathways. It has been observed to reduce renal oxidative stress, indicating its potential interaction with antioxidant enzymes . Additionally, this compound may react with ozone, leading to the formation of secondary reactive compounds that can further interact with cellular biomolecules .
Cellular Effects
Exposure to this compound can lead to acute irritation, including headaches and discomfort in the eyes, nose, and throat . At the cellular level, it may influence cell signaling pathways related to oxidative stress and inflammation. The compound’s reactivity with ozone suggests it can generate reactive oxygen species, which can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with ozone, leading to the formation of reactive oxygen species. These reactive species can bind to cellular proteins and lipids, causing oxidative damage and altering their function. This oxidative stress can result in the activation of signaling pathways that regulate inflammation and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as the presence of ozone. Long-term exposure to this compound can lead to sustained oxidative stress and potential chronic health effects .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound may cause mild irritation, while higher doses can lead to significant oxidative stress and toxicity. Threshold effects have been observed, with adverse effects becoming more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress. It interacts with enzymes that regulate the production and detoxification of reactive oxygen species. The compound’s metabolism may also involve its conversion to secondary reactive compounds through reactions with ozone .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its lipophilic nature. It can accumulate in lipid-rich environments, such as cell membranes, where it can exert its effects. The compound may also interact with transporters and binding proteins that facilitate its movement within the body .
Subcellular Localization
This compound’s subcellular localization is influenced by its lipophilicity. It tends to localize in cell membranes and other lipid-rich compartments. This localization can affect its activity, as it may interact with membrane-bound proteins and lipids, leading to changes in cellular function .
Properties
IUPAC Name |
cyclohex-3-en-1-ylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-5,7-8,12H,6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCWNUSFQVJNDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047176 | |
Record name | 4-Phenyl-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4994-16-5 | |
Record name | 4-Phenylcyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4994-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylcyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004994165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-1-cyclohexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PHENYLCYCLOHEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW63R89OW9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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